molecular formula C11H9ClN4O2 B12913306 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid CAS No. 2762-82-5

2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B12913306
CAS No.: 2762-82-5
M. Wt: 264.67 g/mol
InChI Key: HMEPMCWFLRZBCB-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of amino groups at positions 2 and 6, a chlorophenyl group at position 5, and a carboxylic acid group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are integral components of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method involves the reaction of 2,4,6-triaminopyrimidine with 4-chlorobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and reduced amine derivatives .

Scientific Research Applications

2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, including anticancer and anti-inflammatory drugs.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division. This inhibition leads to the disruption of nucleic acid synthesis, making it effective against rapidly dividing cells, such as cancer cells and microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

2762-82-5

Molecular Formula

C11H9ClN4O2

Molecular Weight

264.67 g/mol

IUPAC Name

2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H9ClN4O2/c12-6-3-1-5(2-4-6)7-8(10(17)18)15-11(14)16-9(7)13/h1-4H,(H,17,18)(H4,13,14,15,16)

InChI Key

HMEPMCWFLRZBCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(N=C2N)N)C(=O)O)Cl

Origin of Product

United States

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